molecular formula C16H11NO4 B2928098 4-(Benzofuran-2-carboxamido)benzoic acid CAS No. 308298-71-7

4-(Benzofuran-2-carboxamido)benzoic acid

Cat. No. B2928098
CAS RN: 308298-71-7
M. Wt: 281.267
InChI Key: JBUYSARPCXKALO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzofuran-2-carboxamido)benzoic acid involves several methods, including microwave-assisted synthesis (MWI) . Researchers have obtained a series of related compounds using this approach. Further exploration of synthetic routes and optimization of yields are areas of ongoing research.


Physical And Chemical Properties Analysis

  • Storage Temperature : Sealed and stored at room temperature .

Mechanism of Action

The specific biological or pharmacological mechanisms of 4-(Benzofuran-2-carboxamido)benzoic acid are still under investigation. Researchers have evaluated its anticancer activity against the human ovarian cancer cell line A2780 . Further studies are needed to elucidate its mode of action and potential targets.

Safety and Hazards

  • Hazard Statements : The compound is classified as a warning substance (H302-H315-H319-H335) .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(1-benzofuran-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15(14-9-11-3-1-2-4-13(11)21-14)17-12-7-5-10(6-8-12)16(19)20/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUYSARPCXKALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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